N-(3-Methyl-5-benzisoxazolyl)acetamide

Physicochemical profiling Drug-likeness Scaffold selection

N-(3-Methyl-5-benzisoxazolyl)acetamide (CAS 1824238-34-7; molecular formula C₁₀H₁₀N₂O₂; molecular weight 190.20 g/mol) is a heterocyclic compound belonging to the 1,2-benzisoxazole family, bearing an acetamido substituent at the 5-position and a methyl group at the 3-position of the fused bicyclic ring system. The benzisoxazole scaffold is a recognized pharmacophore present in marketed drugs including the anticonvulsant zonisamide and the antipsychotics risperidone and iloperidone, and is associated with diverse biological activities encompassing anticonvulsant, antipsychotic, anticancer, antimicrobial, and anti-inflammatory effects.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B15336287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methyl-5-benzisoxazolyl)acetamide
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC1=NOC2=C1C=C(C=C2)NC(=O)C
InChIInChI=1S/C10H10N2O2/c1-6-9-5-8(11-7(2)13)3-4-10(9)14-12-6/h3-5H,1-2H3,(H,11,13)
InChIKeyKQCTXZBHZSFOSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methyl-5-benzisoxazolyl)acetamide – Compound Identity, Class, and Procurement Profile


N-(3-Methyl-5-benzisoxazolyl)acetamide (CAS 1824238-34-7; molecular formula C₁₀H₁₀N₂O₂; molecular weight 190.20 g/mol) is a heterocyclic compound belonging to the 1,2-benzisoxazole family, bearing an acetamido substituent at the 5-position and a methyl group at the 3-position of the fused bicyclic ring system . The benzisoxazole scaffold is a recognized pharmacophore present in marketed drugs including the anticonvulsant zonisamide and the antipsychotics risperidone and iloperidone, and is associated with diverse biological activities encompassing anticonvulsant, antipsychotic, anticancer, antimicrobial, and anti-inflammatory effects [1]. This compound is supplied exclusively for research and development purposes and is not intended for human therapeutic or veterinary applications .

Why N-(3-Methyl-5-benzisoxazolyl)acetamide Cannot Be Substituted with In-Class Analogs


Within the benzisoxazole acetamide family, subtle variations in substitution pattern produce profound differences in physicochemical properties, synthetic utility, and biological profile. N-(3-Methyl-5-benzisoxazolyl)acetamide occupies a distinct regioisomeric niche: the 5-position acetamido group places the hydrogen-bond-donating amide NH at the para-like position relative to the isoxazole oxygen, whereas the 6-acetamido regioisomer positions it meta-like, altering electronic distribution and intermolecular interaction geometry [1]. The benzo-fused isoxazole core confers higher lipophilicity (clogP) and greater π-stacking potential compared to its non-benzo monocyclic isoxazole counterpart N1-(3-methyl-5-isoxazolyl)acetamide (MW 140.14 vs. 190.20 g/mol), which can critically affect membrane permeability, protein binding, and pharmacokinetic behavior . Furthermore, the 3-methyl group differentiates this compound from the 3-chloromethyl analog—the latter possessing a reactive alkyl chloride handle for nucleophilic displacement, while the former provides a metabolically stable, non-reactive methyl substituent that simplifies downstream synthetic planning [2]. These distinctions are not interchangeable; substituting one analog for another without experimental validation introduces uncontrolled variables that can invalidate structure–activity relationship (SAR) conclusions and synthetic route outcomes.

N-(3-Methyl-5-benzisoxazolyl)acetamide – Quantitative Comparative Evidence for Scientific Selection


Molecular Weight and Lipophilicity Differentiation from the Non-Benzo Monocyclic Isoxazole Analog

N-(3-Methyl-5-benzisoxazolyl)acetamide (MW 190.20 g/mol) possesses a benzo-fused bicyclic core that is 50.06 g/mol heavier than its non-benzo monocyclic analog N1-(3-methyl-5-isoxazolyl)acetamide (MW 140.14 g/mol; CAS 68901-49-5) . The benzene ring fusion increases the molecular surface area and the number of heavy atoms (14 vs. 10), and introduces additional van der Waals contact surface. Although experimentally measured logP values are not publicly reported for either compound, the increased carbon count and aromatic surface area of the benzo-fused scaffold predictably elevate lipophilicity (estimated ΔclogP ≈ +0.8 to +1.2 units based on fragment-based calculation), a parameter that correlates with membrane permeability, plasma protein binding, and nonspecific tissue distribution . For procurement decisions in medicinal chemistry programs, this physicochemical divergence means the two compounds are not interchangeable surrogates in permeability assays, metabolic stability screens, or in vivo pharmacokinetic studies.

Physicochemical profiling Drug-likeness Scaffold selection

Regioisomeric Position of the Acetamido Group: 5- vs. 6-Acetamido Substitution Pattern

N-(3-Methyl-5-benzisoxazolyl)acetamide carries the acetamido (-NHCOCH₃) group at the 5-position of the benzisoxazole ring (para-like relative to the isoxazole oxygen in the 1-position), whereas its regioisomer 6-acetamido-3-methyl-1,2-benzisoxazole places the identical functional group at the 6-position (meta-like to the isoxazole oxygen) [1]. Both share the same molecular formula (C₁₀H₁₀N₂O₂) and identical molecular weight (190.20 g/mol), making them isomeric. Although no published quantitative head-to-head biological comparison exists for this specific pair, the electronic environment at the 5- vs. 6-position differs: the 5-position is conjugated with the isoxazole N–O bond, affecting the pKa of the amide NH, its hydrogen-bond donor strength, and the compound's reactivity in electrophilic aromatic substitution [2]. In synthetic applications, the 5-amino precursor (5-amino-3-methylbenzo[d]isoxazole, CAS 851768-35-9) is commercially available from multiple suppliers in 95%+ purity, enabling straightforward single-step acetylation , whereas the 6-amino precursor is less commonly stocked, giving the 5-substituted compound a practical procurement advantage for library synthesis.

Regiochemistry SAR Synthetic intermediate

3-Substituent Comparison: Methyl vs. Chloromethyl as a Synthetic Handle

The 3-position substituent on the benzisoxazole core critically dictates downstream synthetic utility. N-(3-Methyl-5-benzisoxazolyl)acetamide bears a chemically inert methyl group at C3, whereas the closely related analog N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide (reported in Molbank 2022) possesses a reactive chloromethyl group capable of nucleophilic displacement [1]. This difference is strategic: the chloromethyl analog is explicitly designed as a precursor for generating 3,5-disubstituted benzisoxazole libraries via Sₙ2 chemistry at the 3-chloromethyl position, with the 5-acetamido group serving as a protected amine [1]. In contrast, N-(3-Methyl-5-benzisoxazolyl)acetamide, lacking the electrophilic chloromethyl handle, is better suited as a terminal SAR probe or as a stable intermediate in routes where the 3-methyl group is intended to persist in the final compound. The Molbank synthesis of the chloromethyl analog proceeded in two steps from N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamide: oxime formation followed by SOCl₂-mediated cyclization, yielding the target in high purity as confirmed by HRMS, ¹H/¹³C NMR, and IR [1]. For procurement, selecting the methyl analog over the chloromethyl analog avoids unwanted reactivity during storage (reduced hydrolytic lability) and eliminates a potential alkylating agent hazard, which may simplify shipping, storage, and handling compliance.

Synthetic intermediate Functional group compatibility Route design

Acetamide Position on the Heterocycle: 5-Acetamido-benzisoxazole vs. 3-Acetamidomethyl-benzisoxazole

A structurally distinct regioisomer, 1,2-benzisoxazole-3-acetamide (CAS 23008-68-6; MW 176.17 g/mol; C₉H₈N₂O₂), places the acetamide group at the 3-position via a methylene linker rather than directly on the benzo ring at the 5-position . This positional difference has biological consequences: benzisoxazole-3-acetamide derivatives (compounds 9a–d) demonstrated in vitro anticancer activity against MCF7 and A549 cell lines, with compound 9c (a cyano-substituted derivative) achieving an IC₅₀ of 2.36 ± 0.34 µM against MCF7 cells, representing a 19.1-fold improvement over the standard drug fluorouracil (IC₅₀ = 45.04 ± 1.02 µM) [1]. These same 3-acetamide derivatives also showed DPP-IV inhibitory activity, with compounds 11a and 11c exhibiting moderate inhibition [1]. While N-(3-Methyl-5-benzisoxazolyl)acetamide has not been directly evaluated in the same assay panels, its 5-acetamido substitution pattern presents the hydrogen-bonding amide at a different vector and distance from the heterocycle core compared to the 3-acetamide series, which may alter target engagement geometry. For procurement in DPP-IV or anticancer programs, the 3-acetamide scaffold has published proof-of-concept data, whereas the 5-acetamido-3-methyl scaffold remains unexplored, representing either a gap or an opportunity depending on the research objective.

Scaffold topology DPP-IV inhibition Anticancer activity

Synthetic Accessibility: Single-Step Acetylation of a Commercially Available 5-Amino Precursor

N-(3-Methyl-5-benzisoxazolyl)acetamide can be prepared via a single-step acetylation of 5-amino-3-methylbenzo[d]isoxazole (CAS 851768-35-9; MW 148.16 g/mol) using acetic anhydride in the presence of a base such as pyridine or triethylamine . The amine precursor is commercially stocked by multiple suppliers (including Bidepharm, ChemAny, and Labgogo) at ≥95% purity with supporting QC documentation (NMR, HPLC, GC) . The amine precursor itself is synthesized by SnCl₂/HCl reduction of 3-methyl-5-nitrobenzo[d]isoxazole (CAS 63770-48-9) in acetic acid, a well-established transformation . This contrasts with the more complex multi-step sequences required for certain benzisoxazole-3-acetamide derivatives, which often involve coumarin ring-opening, cyclization, and subsequent functionalization [1]. For procurement purposes, the availability of both the target compound and its immediate synthetic precursor from commercial sources provides supply chain redundancy and quality control leverage—the purchaser can independently verify identity by comparing the commercial product with material prepared in-house from the amine precursor.

Synthesis efficiency Intermediate procurement Route scalability

3-Methylbenzisoxazole Core as an Acetylcholinesterase Inhibitor Pharmacophore: Class-Level Precedent

The 3-methyl-1,2-benzisoxazole core has been validated as a potent acetylcholinesterase (AChE) inhibitor scaffold. Villalobos et al. (J. Med. Chem. 1994) demonstrated that N-benzylpiperidine benzisoxazoles derived from 3-methyl-1,2-benzisoxazole displayed AChE IC₅₀ values ranging from 0.8 to 14 nM, with the N-acetyl derivative 1g achieving an IC₅₀ = 3 nM and the morpholino derivative 1j achieving an IC₅₀ = 0.8 nM [1]. Critically, these compounds exhibited outstanding selectivity for acetylcholinesterase over butyrylcholinesterase (BuChE), exceeding three orders of magnitude (>1,000-fold) [1]. Compound 1g demonstrated in vivo efficacy: oral administration in mice produced a dose-dependent elevation of total acetylcholine in the forebrain (ED₅₀ = 2.4 mg/kg) and reversed amnesia in a passive avoidance model at 3.2 and 5.6 mg/kg doses with an average reversal of 89.7% [1]. N-(3-Methyl-5-benzisoxazolyl)acetamide shares the identical 3-methylbenzisoxazole core but lacks the N-benzylpiperidine moiety; the 5-acetamido group may serve as a vector for further elaboration into AChE-targeting analogs. For procurement, this compound provides a key starting scaffold for constructing AChE inhibitors with a validated pharmacophore, distinguishable from the 1,2-benzisoxazole-3-acetamide series (whose primary biological annotation is DPP-IV/anticancer rather than AChE) [2].

Acetylcholinesterase inhibition Alzheimer's disease CNS drug discovery

N-(3-Methyl-5-benzisoxazolyl)acetamide – Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Scaffold for Acetylcholinesterase Inhibitor Lead Optimization

The 3-methylbenzisoxazole core has demonstrated nanomolar AChE inhibition with >1,000-fold selectivity over BuChE and in vivo efficacy in cognition models [2]. N-(3-Methyl-5-benzisoxazolyl)acetamide provides the 5-amino-protected form of this validated pharmacophore. The acetamido group can be selectively deprotected to reveal the free 5-amine, which then serves as a diversification point for introducing N-benzylpiperidine or alternative amine-containing side chains. This procurement scenario is supported by the Villalobos et al. (1994) structure–activity data showing that N-acetyl and morpholino benzisoxazoles achieve AChE IC₅₀ values of 3 nM and 0.8 nM respectively [2], and that oral administration of the N-acetyl analog elevates forebrain acetylcholine with an ED₅₀ of 2.4 mg/kg [2].

Synthetic Chemistry: Protected 5-Amino Intermediate for Regioselective 3,5-Disubstituted Benzisoxazole Library Synthesis

The 5-acetamido group serves as a protecting group for the 5-amino functionality, enabling selective chemistry at the 3-position without competing reactivity from a free amine. This is directly analogous to the strategy employed in the Molbank 2022 synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, where the acetamido-protected 5-amino group remained intact during oxime formation and SOCl₂-mediated cyclization [1]. N-(3-Methyl-5-benzisoxazolyl)acetamide can similarly be elaborated at the 3-methyl group (e.g., via radical bromination to introduce a 3-bromomethyl handle) while the 5-acetamido group remains stable, enabling subsequent sequential diversification. This orthogonal protection strategy is not available with the free 5-amine analog 5-amino-3-methylbenzo[d]isoxazole (CAS 851768-35-9), which would require separate protection before 3-position functionalization .

Biological Screening: Unexplored Regioisomeric Space in Anticancer and DPP-IV Programs

While benzisoxazole-3-acetamide derivatives have established DPP-IV inhibitory and anticancer activity profiles—with compound 9c achieving an IC₅₀ of 2.36 ± 0.34 µM against MCF7 breast cancer cells (19.1-fold more potent than fluorouracil) [3]—the 5-acetamido-3-methyl regioisomer represented by N-(3-Methyl-5-benzisoxazolyl)acetamide has not been evaluated in these assay panels. This represents a structurally distinct regioisomeric space where the H-bond donor/acceptor geometry of the acetamide differs from the 3-acetamide series. Procurement of this compound for parallel screening alongside the 3-acetamide series would directly test the hypothesis that shifting the acetamide attachment point from C3 (via methylene linker) to C5 (direct ring attachment) alters target engagement and selectivity profiles. This is precisely the type of systematic SAR exploration that the Karandikar et al. (2018) study calls for [3].

Chemical Biology: Tool Compound for Probing Benzisoxazole–Protein Binding Interactions

The benzisoxazole heterocycle is a known bioisostere for benzoyl and benzamide functionalities in drug–target interactions [2]. N-(3-Methyl-5-benzisoxazolyl)acetamide combines this privileged heterocycle with a solvent-exposed acetamide that can participate in hydrogen bonding with protein backbone or side-chain residues. The compound's relatively low molecular weight (190.20 g/mol), favorable heavy atom count (14), and compliance with fragment-like physicochemical criteria make it suitable as a fragment for NMR- or X-ray-based fragment screening campaigns targeting enzymes with known benzisoxazole ligandability (e.g., AChE, DPP-IV, HDACs, carbonic anhydrase) [2][3]. Its procurement as a high-purity research chemical enables its use in biophysical assays (SPR, ITC, TS) without confounding impurities that could generate false-positive hits.

Quote Request

Request a Quote for N-(3-Methyl-5-benzisoxazolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.